molecular formula C19H24BrN3O9 B014001 N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide CAS No. 81677-64-7

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide

Cat. No.: B014001
CAS No.: 81677-64-7
M. Wt: 518.3 g/mol
InChI Key: VOQPQBGCWBEYEV-AWEZNQCLSA-N
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Description

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is a complex organic compound known for its utility in biochemical and medicinal research. This compound features a bromoacetamide group attached to a phenyl ring, which is further substituted with a propyl chain bearing two bis(carboxymethyl)amino groups. The presence of these functional groups makes it a versatile reagent in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes, proteins, and other biomolecules by forming stable complexes with metal ions, which can then be conjugated to these biomolecules . For example, it can be conjugated to monoclonal antibodies, retaining their immunoreactivity and allowing for targeted delivery of metal ions in diagnostic and therapeutic applications . The nature of these interactions is primarily based on the chelation of metal ions, which facilitates the binding of the compound to specific biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, when conjugated to antibodies, it can target specific cell surface antigens, leading to changes in cell signaling and subsequent cellular responses. Additionally, the chelation of metal ions by this compound can affect cellular metabolism by altering the availability of essential metal cofactors for enzymatic reactions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to chelate metal ions and form stable complexes with biomolecules . This compound exerts its effects by binding to metal ions and subsequently conjugating to proteins, enzymes, or antibodies. This binding interaction can lead to enzyme inhibition or activation, depending on the specific metal ion and biomolecule involved. Additionally, the compound can influence gene expression by altering the availability of metal cofactors required for transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a loss of chelating ability and reduced efficacy in biochemical applications. Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression due to the sustained chelation of metal ions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively chelates metal ions and conjugates to biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential damage to tissues due to excessive chelation of essential metal ions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes . The compound can influence metabolic flux by altering the availability of metal cofactors required for enzymatic reactions. Additionally, it can affect metabolite levels by chelating metal ions that are essential for specific metabolic processes. The interaction with enzymes and cofactors is crucial for the compound’s role in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ability to chelate metal ions and conjugate to biomolecules . The compound can be transported across cell membranes through specific transporters or binding proteins that recognize its chelated metal complexes. Once inside the cell, it can localize to specific compartments or organelles, depending on the nature of the conjugated biomolecule and the metal ion involved.

Subcellular Localization

The subcellular localization of this compound is determined by its conjugation to specific biomolecules and the presence of targeting signals or post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes, where it exerts its effects on cellular function. The localization is crucial for the compound’s activity and function, as it allows for targeted delivery of metal ions to specific cellular sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide typically involves multiple steps:

    Formation of the Phenyl Bromoacetamide Core: The initial step involves the bromination of acetamide to form bromoacetamide. This is achieved by reacting acetamide with bromine in the presence of a suitable catalyst.

    Attachment of the Propyl Chain: The next step is the alkylation of the phenyl ring with a propyl chain. This can be done using a Friedel-Crafts alkylation reaction, where the phenyl ring is treated with a propyl halide in the presence of a Lewis acid catalyst.

    Introduction of Bis(carboxymethyl)amino Groups: The final step involves the introduction of bis(carboxymethyl)amino groups. This is typically achieved through a Mannich reaction, where formaldehyde and a secondary amine are reacted with the propyl chain to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination of acetamide using industrial bromine sources.

    Continuous Alkylation: Use of continuous flow reactors for the Friedel-Crafts alkylation to ensure consistent product quality and yield.

    Automated Mannich Reaction: Automated systems for the Mannich reaction to introduce bis(carboxymethyl)amino groups efficiently.

Chemical Reactions Analysis

Types of Reactions

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the propyl chain.

    Complexation Reactions: The bis(carboxymethyl)amino groups can form complexes with metal ions, making it useful in coordination chemistry.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amides, nitriles, or thioethers.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide has a wide range of applications in scientific research:

    Biology: Employed in the conjugation of proteins and antibodies, facilitating the study of protein interactions and functions.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and diagnostic agents.

    Industry: Utilized in the production of chelating agents and metal ion sensors.

Comparison with Similar Compounds

Similar Compounds

    N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a bromoacetamide group. It is also used in protein conjugation but has different reactivity and stability profiles.

    N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl chloroacetamide: Contains a chloroacetamide group, which is less reactive than the bromoacetamide group, making it suitable for different applications.

Uniqueness

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is unique due to its high reactivity towards thiol groups and its ability to form stable conjugates with proteins. This makes it particularly valuable in biochemical research and diagnostic applications, where stable and specific labeling of biomolecules is required.

Properties

IUPAC Name

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQPQBGCWBEYEV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002122
Record name 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81677-64-7
Record name N,N′-[(1S)-1-[[4-[(2-Bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)glycine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81677-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromoacetamidobenzyl)edta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081677647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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